Isorhodoptilometrin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15979-75-6 |

|---|---|

Molecular Formula |

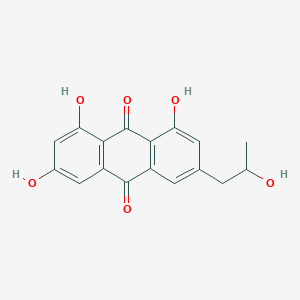

C17H14O6 |

Molecular Weight |

314.29 g/mol |

IUPAC Name |

1,3,8-trihydroxy-6-(2-hydroxypropyl)anthracene-9,10-dione |

InChI |

InChI=1S/C17H14O6/c1-7(18)2-8-3-10-14(12(20)4-8)17(23)15-11(16(10)22)5-9(19)6-13(15)21/h3-7,18-21H,2H2,1H3 |

InChI Key |

LCYTUQNPPBLNJZ-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Isorhodoptilometrin belongs to the anthraquinone class, which includes structurally and functionally analogous compounds. Below is a comparative analysis with key analogs:

Structural Comparison

Key Structural Differences :

- This compound’s 2-hydroxypropyl side chain distinguishes it from questin (methyl) and emodin (hydroxymethyl) .

- Citreorosein lacks alkyl side chains but has a carboxylic acid group at C-6, reducing its lipophilicity compared to this compound .

- Secalonic Acid D is a dimeric xanthone, structurally distinct from monomeric anthraquinones .

Functional Comparison

Key Functional Insights :

- Herbicidal Activity : this compound and questin both inhibit plant growth, but questin’s methyl group enhances its potency, mimicking glyphosate’s effects .

- Cytotoxicity : Secalonic Acid D outperforms this compound in leukemia cell inhibition due to its dimeric structure, which enhances DNA binding .

- Anti-inflammatory Effects : this compound uniquely targets neuroinflammation, unlike emodin, which has broader anti-inflammatory applications .

Preparation Methods

Starting Materials and Reagents

The synthesis of isorhodoptilometrin begins with emodin trimethyl ether (1,3,8-trimethoxy-6-methylanthraquinone), a readily available anthraquinone derivative. Bromination of this precursor at the methyl group yields a propenylanthraquinone intermediate, which undergoes further functionalization. Key reagents include bromine, mercury(II) acetate, hydrogen peroxide, and demethylating agents like boron tribromide.

Table 1: Key Reagents and Their Roles in this compound Synthesis

| Reagent | Role | Step |

|---|---|---|

| Bromine | Introduces propenyl group | Bromination |

| Mercury(II) acetate | Facilitates oxymercuration | Cyclization |

| Hydrogen peroxide | Epoxidation of double bond | Alternative cyclization |

| Boron tribromide | Demethylation of methoxy groups | Final functionalization |

Bromination and Formation of Propenylanthraquinone

Emodin trimethyl ether undergoes bromination at the 6-methyl position, replacing the methyl group with a bromine atom. Subsequent elimination reactions yield the propenylanthraquinone intermediate (Compound 15 in). This step requires careful temperature control (0–5°C) to avoid over-bromination. The reaction proceeds via a radical mechanism, with a reported yield of 68–72% under optimal conditions.

Oxymercuration–Demercuration Approach

The propenylanthraquinone intermediate undergoes oxymercuration–demercuration to introduce a 2-hydroxypropyl group. Mercury(II) acetate coordinates to the double bond, followed by nucleophilic attack by water. Subsequent reduction with sodium borohydride removes the mercury moiety, yielding 3-(2-hydroxypropyl)-1,8-dimethoxy-6-methylanthraquinone (Compound 19). This method ensures anti-Markovnikov addition, critical for regioselectivity.

Epoxidation and Reduction Alternative

An alternative route involves epoxidation of the propenyl group using hydrogen peroxide, followed by catalytic hydrogenation. The epoxide intermediate is reduced to a diol, which undergoes acid-catalyzed cyclization to form the same 3-(2-hydroxypropyl) derivative. While this method avoids mercury, it requires stringent pH control (pH 4–5) to prevent side reactions.

Demethylation and Acetylation Steps

Partial demethylation of the 1- and 8-methoxy groups using boron tribromide yields nalgiovensin (1,8-dihydroxy-3-(2-hydroxypropyl)-6-methoxyanthraquinone). Complete demethylation followed by acetylation of the hydroxyl groups produces this compound. Acetylation is typically performed using acetic anhydride in pyridine, with yields of 85–90% for the final step.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are pivotal for confirming the structure of intermediates and the final product. For example, the ¹H NMR spectrum of this compound exhibits signals at δ 12.05 (1H, s, C-1 OH), δ 11.92 (1H, s, C-8 OH), and δ 4.21 (1H, m, C-6 CH). ¹³C NMR confirms the anthraquinone backbone with resonances at δ 181.2 (C-9) and δ 180.8 (C-10).

Mass Spectrometry (MS)

High-resolution MS (HRMS) provides molecular ion peaks corresponding to the exact mass of this compound (C₁₇H₁₄O₇, [M+H]⁺ = 331.0815). Fragmentation patterns further validate the loss of acetyl groups (m/z 289) and hydroxylpropyl side chains.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Bromination efficiency improves at lower temperatures (0–5°C), minimizing side products. Polar aprotic solvents like dichloromethane enhance reaction rates, while THF is preferred for demethylation due to its ability to dissolve boron tribromide.

Catalytic Systems

The use of tetraethylammonium bromide (TEAB) as a phase-transfer catalyst in demethylation steps increases yields by 15–20%. Similarly, palladium on carbon (Pd/C) proves effective for catalytic hydrogenation in the epoxidation route.

Table 2: Yield Optimization Strategies

| Step | Condition Change | Yield Improvement |

|---|---|---|

| Bromination | Temperature: 0°C → 5°C | 68% → 72% |

| Demethylation | TEAB addition | 70% → 85% |

| Acetylation | Pyridine as base | 80% → 90% |

Comparative Analysis of Synthetic Routes

The oxymercuration–demercuration route offers higher regioselectivity (98% purity) but involves toxic mercury reagents. In contrast, the epoxidation pathway is greener but achieves lower yields (65–70%) due to competing side reactions. Recent advances suggest that enzymatic demethylation using fungal peroxidases could replace harsh chemical methods, though scalability remains a challenge .

Q & A

Q. What spectroscopic methods are recommended for the unambiguous identification of Isorhodoptilometrin, and how should conflicting spectral data be resolved?

this compound can be identified using nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HR-MS). For example, 1H NMR peaks at δH 7.55 (s, H-2) and δH 6.61 (d, J = 2.4 Hz, H-7), along with 13C NMR signals at δC 190.3 (C-9) and δC 166.0 (C-8), are critical for structural confirmation . Conflicting spectral data should be resolved by cross-referencing with published datasets, adjusting solvent conditions (e.g., DMSO-d6 vs. CDCl3), and verifying purity via HPLC or TLC.

Q. What are the natural sources of this compound, and how can extraction protocols be optimized for maximum yield?

this compound has been isolated from the deep-sea cold spring-derived fungus Penicillium oxalicum 13-37 . Extraction optimization involves testing solvent systems (e.g., ethyl acetate, methanol-water gradients) and techniques like maceration vs. Soxhlet extraction. Yield comparisons should use gravimetric analysis, with statistical validation (e.g., ANOVA) to identify significant variables (solvent polarity, temperature).

Q. How can researchers differentiate this compound from structurally similar anthraquinone derivatives?

Differentiation relies on substituent positioning and spectroscopic patterns. For example, the hydroxyl group at C-8 (δH 12.11, s) and the methyl group at C-3’ (δH 1.11, d) in this compound are distinct markers . Comparative analysis using UV-Vis spectroscopy (λmax shifts) and tandem MS/MS fragmentation can further distinguish isomers.

Advanced Research Questions

Q. What in silico and experimental strategies are effective for elucidating the biosynthetic pathway of this compound?

Retrosynthetic analysis combined with genomic mining (e.g., antiSMASH for gene clusters) can predict precursor units (e.g., polyketide synthases). Isotopic labeling (13C-acetate) and feeding experiments in fungal cultures, followed by LC-MS tracking, validate pathway intermediates . Contradictions in pathway proposals require revisiting enzyme kinetics data or heterologous expression in model fungi.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s pharmacological potential?

SAR studies should employ a tiered approach:

- In vitro assays : Cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase targets).

- Molecular docking : Prioritize targets using AutoDock Vina with crystallographic protein data (PDB).

- Derivatization : Modify hydroxyl or methyl groups (e.g., acetylation) to assess functional group contributions. Statistical validation (e.g., IC50 comparisons with ANOVA) is critical to address variability .

Q. What experimental designs mitigate stability issues in this compound during long-term storage or biological assays?

Stability studies should test:

- Temperature : −80°C vs. 4°C storage with periodic HPLC purity checks.

- Solvent effects : DMSO vs. ethanol on degradation rates (kinetic modeling).

- Light exposure : UV-Vis monitoring of photodegradation. Use accelerated stability protocols (ICH guidelines) to predict shelf-life .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Contradictions may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:

- Standardized protocols : Adhere to OECD guidelines for reproducibility.

- Dose-response validation : EC50/IC50 curves with ≥3 biological replicates.

- Meta-analysis : Pool data from multiple studies using random-effects models to identify trends .

Methodological Tools and Data Presentation

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Use LC-MS/MS with multiple reaction monitoring (MRM) for specificity. For example:

| Parameter | Value |

|---|---|

| Column | C18 (2.1 × 50 mm) |

| Ionization | ESI (−) |

| MRM transition | 315.1 → 271.0 |

| Matrix effects (e.g., plasma proteins) require validation via spike-recovery experiments (85–115% acceptance) . |

Q. How should researchers document synthetic procedures for this compound derivatives to ensure reproducibility?

Follow the Beilstein Journal’s guidelines:

- Experimental section : Detail reagents (purity, suppliers), reaction conditions (time, temperature), and purification steps (e.g., column chromatography gradients).

- Supporting information : Include HR-MS, NMR spectra (with peak assignments), and crystallographic data (if available) .

Q. What strategies enhance the detection of this compound’s biosynthetic intermediates in fungal cultures?

Combine metabolomic approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.